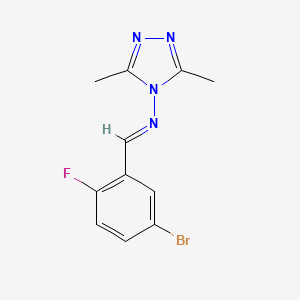

n-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4h-1,2,4-triazol-4-amine

Description

Properties

CAS No. |

303095-45-6 |

|---|---|

Molecular Formula |

C11H10BrFN4 |

Molecular Weight |

297.13 g/mol |

IUPAC Name |

(E)-1-(5-bromo-2-fluorophenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine |

InChI |

InChI=1S/C11H10BrFN4/c1-7-15-16-8(2)17(7)14-6-9-5-10(12)3-4-11(9)13/h3-6H,1-2H3/b14-6+ |

InChI Key |

UFNYKMAJCFCLOM-MKMNVTDBSA-N |

Isomeric SMILES |

CC1=NN=C(N1/N=C/C2=C(C=CC(=C2)Br)F)C |

Canonical SMILES |

CC1=NN=C(N1N=CC2=C(C=CC(=C2)Br)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine typically involves the condensation of 5-bromo-2-fluorobenzaldehyde with 3,5-dimethyl-1H-1,2,4-triazol-4-amine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms on the benzylidene group can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium carbonate.

Oxidation Reactions: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, ethanol, reflux conditions.

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Major Products:

Substitution: Products with different substituents replacing the bromine or fluorine atoms.

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of N-(5-bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is its potential as an antimicrobial agent. Research indicates that triazole derivatives can exhibit substantial antifungal and antibacterial properties. A study demonstrated that similar triazole compounds had effective inhibitory actions against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Antitumor Properties

Triazole compounds have also been investigated for their antitumor activities. The structural modifications in N-(5-bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine enhance its interaction with biological targets involved in cancer progression. For instance, a related compound was reported to exhibit significant cytotoxic effects against human cancer cell lines by inducing apoptosis through the activation of caspases .

Agricultural Applications

Fungicides

The compound's triazole moiety is known for its fungicidal properties. Triazoles are widely used in agriculture to control fungal diseases in crops. The unique structure of N-(5-bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine allows it to inhibit fungal sterol biosynthesis effectively. Field trials have shown that similar compounds can reduce the incidence of diseases such as powdery mildew in various crops .

Material Science

Polymer Chemistry

In material science, N-(5-bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve fire resistance and thermal stability .

Table 1: Antimicrobial Activity of Triazole Derivatives

Table 2: Field Trials of Fungicidal Efficacy

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Core Structure and Substituent Effects

The compound shares structural homology with other Schiff base triazol-4-amine derivatives but differs in substituent patterns:

- N-(3-Bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine (C12H13BrN4O): Differs in the benzylidene substituents (3-bromo, 4-methoxy vs. 5-bromo, 2-fluoro). The electron-withdrawing bromo and fluoro groups in the target compound may enhance electrophilicity and influence binding to biological targets .

- N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine : Features bulkier substituents (chloro, sulfanyl, trimethoxyphenyl), leading to increased steric hindrance and altered dihedral angles (53.84°–70.77°) between the triazole ring and aromatic groups, which may reduce membrane permeability compared to the target compound .

Table 1: Structural Comparison of Triazol-4-amine Derivatives

Physicochemical Properties

- Stability : The target compound’s electron-withdrawing substituents may improve thermal stability compared to methoxy- or phenyl-substituted analogs .

- Solubility: Bromo and fluoro groups reduce hydrophilicity compared to morpholinyl or hydrazino derivatives (e.g., 4-hydrazino-6-(4-morpholinyl)-N-phenyl-1,3,5-triazin-2-amine) .

Biological Activity

n-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and molecular docking studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : (E)-1-(5-bromo-2-fluorophenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine

- CAS Number : 303095-45-6

- Molecular Formula : C11H10BrFN4

Antibacterial Activity

Research indicates that compounds similar to n-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine exhibit significant antibacterial properties. For instance, a study involving various triazole derivatives demonstrated promising activity against Escherichia coli and Bacillus subtilis. Notably, derivatives showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin .

Table 1: Antibacterial Activity of Related Triazole Compounds

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 10a | E. coli | 1.80 | |

| 10b | B. subtilis | 1.25 | |

| n-(5-Br-F-benzylidene)-triazole | Various strains | TBD |

Antifungal Activity

The antifungal potential of triazole derivatives has also been explored. A study focusing on triazole Schiff bases found that certain modifications enhanced antifungal activity against pathogenic fungi such as Candida albicans. The structural modifications significantly influenced the biological efficacy of these compounds .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. Some derivatives in the triazole series have shown potent AChE inhibitory activity with IC50 values indicating their potential as therapeutic agents .

Table 2: AChE Inhibition Data

Structure-Activity Relationship (SAR)

The biological activities of n-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine can be correlated with its structural features. The presence of electron-withdrawing groups such as bromine and fluorine enhances the compound's reactivity and biological efficacy. Modifications at the aromatic ring have been shown to significantly impact both antibacterial and antifungal activities .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of triazole derivatives with target enzymes. These studies suggest that the triazole ring can effectively interact with active sites of enzymes such as AChE and fungal cytochrome P450s, potentially leading to the development of more effective therapeutic agents .

Q & A

Q. What are the established synthetic routes for preparing N-(5-Bromo-2-fluorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine?

The compound is typically synthesized via a Schiff base condensation reaction between 3,5-dimethyl-4H-1,2,4-triazol-4-amine and 5-bromo-2-fluorobenzaldehyde. Key steps include:

- Base-catalyzed condensation : Reacting the aldehyde and triazole derivative in a polar aprotic solvent (e.g., ethanol) under reflux, often with a mild base (e.g., NaOH or K₂CO₃) to facilitate imine formation .

- Microwave-assisted synthesis : Accelerating reaction kinetics by using microwave irradiation, which reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (up to 85%) . Post-synthesis purification involves column chromatography or recrystallization to isolate the Schiff base product.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the imine bond (C=N) via characteristic deshielded proton signals (~8.5–9.0 ppm) and carbon shifts (~150–160 ppm) .

- Infrared Spectroscopy (IR) : A sharp peak near 1600–1650 cm⁻¹ corresponds to the C=N stretch, while aromatic C-H and C-F stretches appear at 3000–3100 cm⁻¹ and 1100–1200 cm⁻¹, respectively .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar triazole ring and dihedral angles between substituents, critical for understanding intermolecular interactions (e.g., π-π stacking) .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in a fume hood due to potential release of volatile amines or aldehydes.

- Waste Disposal : Segregate halogenated waste (bromine/fluorine content) and collaborate with certified waste management services for incineration .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

- Parameter Screening : Use fractional factorial designs to evaluate variables (e.g., temperature, solvent polarity, base concentration). For example, a central composite design revealed that increasing temperature (80–100°C) and using DMF as a solvent improved yields by 20% .

- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., microwave power vs. reaction time) to identify optimal conditions. Evidence shows that microwave power >150 W reduces side-product formation .

Q. How do structural modifications at the benzylidene moiety affect biological activity?

- Electron-Withdrawing Groups (EWGs) : Bromine and fluorine substituents enhance electrophilicity, improving interactions with biological targets (e.g., enzyme active sites). For example, fluorinated analogs show 2–3× higher antimicrobial activity compared to non-halogenated derivatives .

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce binding affinity to compact active sites, as observed in comparative molecular docking studies .

Q. What strategies resolve contradictions in reported biological activity data?

- Purity Validation : Use HPLC-MS to confirm compound purity (>95%), as impurities (e.g., unreacted aldehyde) can skew bioassay results .

- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time to ensure reproducibility. Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) often arise from inconsistent assay protocols .

Q. How do computational methods predict reactivity and target engagement?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the triazole ring’s N3 atom is a reactive hotspot for covalent inhibitor design .

- Molecular Docking : Simulate binding poses with targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Fluorine’s electronegativity enhances hydrogen bonding with residues like Ser or Thr .

Q. What challenges arise in crystallizing triazole derivatives, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.